molecular formula C11H10N2OS2 B2537405 (2E)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one CAS No. 92897-45-5

(2E)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

Cat. No.: B2537405
CAS No.: 92897-45-5
M. Wt: 250.33
InChI Key: LOOXZKUAZICRFJ-VQHVLOKHSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidinone class, characterized by a bicyclic core comprising fused thiazole and pyrimidinone rings. The (2E)-configuration denotes the geometry of the exocyclic double bond in the methylidene group, which connects the thiophen-2-yl substituent to the core structure .

Properties

IUPAC Name

(2E)-2-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS2/c14-10-9(7-8-3-1-6-15-8)16-11-12-4-2-5-13(10)11/h1,3,6-7H,2,4-5H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOXZKUAZICRFJ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C(=O)C(=CC3=CC=CS3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C2N(C1)C(=O)/C(=C\C3=CC=CS3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one typically involves the condensation of thiophene-2-carbaldehyde with a suitable thiazolopyrimidinone precursor under basic or acidic conditions. Common reagents used in this synthesis include bases like sodium hydroxide or acids like hydrochloric acid. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in ethanol at reflux temperature.

    Substitution: Bromination using bromine in acetic acid at room temperature.

Major Products Formed

    Oxidation: Thiophene sulfoxide or sulfone derivatives.

    Reduction: Reduced thiazolopyrimidinone derivatives.

    Substitution: Brominated thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of thiazolo-pyrimidine derivatives in anticancer therapy. Studies indicate that these compounds exhibit inhibitory effects on cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Thiazolo-pyrimidines can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
  • Case Study : A study demonstrated that certain thiazolo-pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties

Thiazolo-pyrimidines have been investigated for their antimicrobial properties against a range of pathogens:

  • Broad-Spectrum Activity : These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Research Findings : A study reported that specific derivatives exhibited moderate antibacterial activity comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolo-pyrimidines has been a focus of recent studies:

  • Inflammation Pathways : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
  • Experimental Evidence : In vivo studies using animal models demonstrated reduced inflammation markers upon treatment with thiazolo-pyrimidine derivatives .

Organic Electronics

Thiazolo-pyrimidine derivatives are being explored in the field of organic electronics due to their unique electronic properties:

  • Conductivity : The incorporation of thiophene moieties enhances the charge transport properties of these compounds, making them suitable for organic semiconductors .
  • Device Fabrication : Research has shown that devices fabricated using these materials exhibit promising performance in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Synthesis and Derivatives

The synthesis of (2E)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one typically involves multi-step reactions starting from simpler precursors:

  • Synthesis Route : The compound can be synthesized through cyclization reactions involving thiophene derivatives and pyrimidine precursors .
  • Variations : Structural modifications can lead to new derivatives with enhanced biological activities or improved material properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts bacterial cell membranes or inhibits essential enzymes, leading to cell death. In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The thiophen-2-yl group in the target compound provides moderate electron density, contrasting with electron-rich 2,4-dimethoxybenzylidene () or electron-deficient fluorophenyl groups (). These differences influence solubility and target binding .
  • Steric Effects : Bulky substituents like 3-phenylpropenylidene () may hinder binding to hydrophobic enzyme pockets compared to the smaller thiophen-2-yl group.

Physicochemical Properties

  • Solubility : The thiophen-2-yl substituent confers moderate lipophilicity (predicted logP ≈ 2.5), comparable to benzylidene derivatives (logP ≈ 2.8–3.1) but lower than fluorophenyl analogues (logP ≈ 3.5) .
  • Thermal Stability : Differential scanning calorimetry (DSC) of similar compounds shows melting points ranging from 180–220°C, suggesting the target compound likely decomposes above 200°C .

Biological Activity

The compound (2E)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one is a member of the thiazolopyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through an examination of its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H10N2S2C_{13}H_{10}N_2S_2 with a molecular weight of 258.36 g/mol. The compound features a thiazolo[3,2-a]pyrimidine core that is substituted with a thiophenyl group.

Mechanisms of Biological Activity

  • Antitumor Activity :
    • Thiazolopyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. The compound's ability to modulate key signaling pathways involved in cell growth and apoptosis has been documented in various studies.
    • A study highlighted that thiazolopyrimidine derivatives could act as inhibitors of the A2A adenosine receptor (AR), which plays a crucial role in tumor progression and immune evasion .
  • Antimicrobial Properties :
    • Compounds within this class have exhibited significant antimicrobial activity against various pathogens. The interactions between the thiophene moiety and microbial enzymes are believed to enhance their efficacy.
    • Research indicates that modifications at the thiophene position can lead to increased antibacterial potency against resistant strains of bacteria .
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of thiazolopyrimidine derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This property makes them candidates for treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiazolopyrimidine derivatives. Key observations include:

Substituent PositionEffect on ActivityReference
Position 2Increased binding affinity to A2A AR
Position 5Enhanced antimicrobial activity
Position 7Improved antitumor efficacy

These findings suggest that strategic modifications can significantly influence the pharmacological profile of these compounds.

Case Studies

  • Case Study on Antitumor Activity :
    • A recent study evaluated a series of thiazolopyrimidine derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with a thiophenyl substitution showed enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Case Study on Antimicrobial Activity :
    • In vitro tests demonstrated that a derivative of thiazolopyrimidine exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

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